molecular formula C11H15N3O5S B574502 (2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid CAS No. 168551-88-0

(2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid

Cat. No.: B574502
CAS No.: 168551-88-0
M. Wt: 301.317
InChI Key: ADUCMYAIZCYMCM-UHFFFAOYSA-N
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Description

(2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid is a useful research compound. Its molecular formula is C11H15N3O5S and its molecular weight is 301.317. The purity is usually 95%.
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Biological Activity

(2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid, with CAS number 74440-02-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structural characteristics:

  • Molecular Formula : C11_{11}H15_{15}N3_{3}O5_{5}S
  • Molecular Weight : 301.32 g/mol
  • Structural Features : The presence of an aminothiazole ring contributes to its biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds containing aminothiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of aminothiazole can inhibit the growth of various bacteria and fungi. The specific mechanism often involves interference with bacterial protein synthesis or cell wall synthesis.

Anticancer Activity

Several studies have reported the anticancer potential of similar compounds. The mechanism typically involves apoptosis induction in cancer cells and inhibition of tumor growth. The presence of the methoxyimino group in this compound may enhance its ability to interact with target proteins involved in cancer cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated a significant zone of inhibition compared to control groups, indicating strong antimicrobial properties.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on human cancer cell lines (e.g., HeLa cells).
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : The compound showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Data Tables

PropertyValue
CAS Number74440-02-1
Molecular Weight301.32 g/mol
Biological ActivityAntimicrobial, Anticancer
Mechanism of ActionProtein synthesis inhibition
Study TypePathogen/Cancer Cell LineResult
Antimicrobial StudyE. coli, S. aureusSignificant inhibition
Anticancer StudyHeLa cellsDose-dependent cytotoxicity

Properties

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-11(2,3)19-7(15)4-18-14-8(9(16)17)6-5-20-10(12)13-6/h5H,4H2,1-3H3,(H2,12,13)(H,16,17)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQPXYAKVKORFJ-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CO/N=C(\C1=CSC(=N1)N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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